6H-Pyrimido[5,4-B][1,4]oxazine
Description
Significance of Fused Pyrimidine-Oxazine Systems in Chemical Biology and Medicinal Chemistry Research
The fusion of pyrimidine (B1678525) and oxazine (B8389632) rings creates a unique molecular architecture with a broad spectrum of pharmacological and biological activities. derpharmachemica.com Pyrimidine and its derivatives are known to exhibit a wide range of biological effects, including anticonvulsant, antibacterial, antifungal, antiviral, and anticancer properties. core.ac.uk Similarly, oxazine heterocycles are of special interest due to their presence in numerous biologically important natural and synthetic compounds. hilarispublisher.com The 1,4-oxazine scaffold, in particular, is a structural component of many bioactive molecules with activities such as antiulcer, antihypertensive, antifungal, anticancer, and anti-thrombotic effects. hilarispublisher.com
The combination of these two heterocyclic systems into a fused pyrimido-oxazine structure often leads to compounds with enhanced or novel biological activities. derpharmachemica.com These fused systems are of great interest in drug discovery and development. For instance, derivatives of the pyrimido[5,4-b] hilarispublisher.comcolab.wsoxazine scaffold have been investigated as potent GPR119 agonists for the potential treatment of type 2 diabetes mellitus. nih.govtandfonline.com Other derivatives have shown potential as positive inotropic agents and as inhibitors of acyl CoA:diacylglycerol acyltransferase 1 (DGAT1). colab.wsacs.org Furthermore, certain pyrimido[5,4-b] hilarispublisher.comcolab.wsoxazine derivatives have been utilized as reagents in the development of novel bacterial topoisomerase inhibitors, highlighting their potential in combating antimicrobial resistance. pharmaffiliates.com
The versatility of the pyrimido-oxazine scaffold allows for extensive chemical modification, enabling the synthesis of large libraries of compounds for screening and optimization. core.ac.uk This synthetic tractability, coupled with the diverse biological activities, makes fused pyrimidine-oxazine systems a valuable and actively researched area in medicinal chemistry. derpharmachemica.com
Evolution of Research on Pyrimido[5,4-b]hilarispublisher.comcolab.wsoxazine and Related Heterocyclic Architectures
Research into pyrimido[5,4-b] hilarispublisher.comcolab.wsoxazine and related fused heterocyclic systems has evolved significantly over the years. Early research often focused on the fundamental synthesis and characterization of these novel ring systems. For example, methods for the synthesis of various bicyclic pyrimidothiazines, which are structurally related to pyrimido-oxazines, have been developed. researchgate.net
More recently, the focus has shifted towards the exploration of their biological activities and potential therapeutic applications. This has been driven by the growing understanding of the pharmacological importance of fused pyrimidine systems. derpharmachemica.com The development of efficient synthetic methodologies has been crucial in advancing this research. For instance, novel syntheses of pyrimido[5,4-b] hilarispublisher.comcolab.wsthiazines have been achieved through iodocyclization reactions. researchgate.net
The exploration of pyrimido[5,4-b] hilarispublisher.comcolab.wsoxazine derivatives has led to the discovery of compounds with specific biological targets. A notable example is the optimization of a series of 4,8-disubstituted dihydropyrimido[5,4-b] hilarispublisher.comcolab.wsoxazine derivatives as potent GPR119 agonists. nih.gov This research involved the design and synthesis of numerous compounds to establish structure-activity relationships and identify candidates with significant hypoglycemic effects. nih.gov
Another area of active investigation is the development of 6-phenylpyrimido[4,5-b] hilarispublisher.comcolab.wsoxazines as potent and selective DGAT1 inhibitors. acs.org This work has involved addressing metabolic liabilities to improve the safety profile of lead compounds. acs.org The synthesis of various derivatives and their evaluation in biological assays is a common theme in the evolution of research in this area. hilarispublisher.comcolab.ws
The following table provides a summary of some researched pyrimido[5,4-b] hilarispublisher.comcolab.wsoxazine derivatives and their observed activities:
| Compound Derivative | Biological Activity/Application |
| 4,8-disubstituted dihydropyrimido[5,4-b] hilarispublisher.comcolab.wsoxazines | Potent GPR119 agonists for potential type 2 diabetes treatment. nih.govtandfonline.com |
| Pyrimido-[5,4-b] hilarispublisher.comcolab.wsoxazin-7(8H)-ones | Positive inotropic activity. colab.ws |
| 6-Phenylpyrimido[4,5-b] hilarispublisher.comcolab.wsoxazines | Potent and selective acyl CoA:diacylglycerol acyltransferase 1 (DGAT1) inhibitors. acs.org |
| 7-Oxo-7,8-dihydro-6H-pyrimido[5,4-b] hilarispublisher.comcolab.wsoxazine-2-carboxaldehyde | Reagent in the development of novel bacterial topoisomerase inhibitors. pharmaffiliates.com |
| 6,7-Dimethyl-7H-pyrimido[4,5-b] hilarispublisher.comcolab.wsoxazine-2,4-diamine | Potential antitumor and antimicrobial properties. smolecule.com |
Structure
2D Structure
3D Structure
Properties
CAS No. |
39586-43-1 |
|---|---|
Molecular Formula |
C6H5N3O |
Molecular Weight |
135.12 g/mol |
IUPAC Name |
6H-pyrimido[5,4-b][1,4]oxazine |
InChI |
InChI=1S/C6H5N3O/c1-2-10-5-3-7-4-9-6(5)8-1/h1,3-4H,2H2 |
InChI Key |
MVENYXPBNYAZJK-UHFFFAOYSA-N |
Canonical SMILES |
C1C=NC2=NC=NC=C2O1 |
Origin of Product |
United States |
Synthetic Methodologies for 6h Pyrimido 5,4 B 1 2 Oxazine and Its Derivatives
Classical Synthetic Approaches for Pyrimido[5,4-b]researchgate.netacs.orgoxazine Core Construction
Traditional methods for building the pyrimido[5,4-b] researchgate.netacs.orgoxazine (B8389632) scaffold primarily rely on cyclocondensation reactions, which involve the formation of the oxazine ring from suitably functionalized pyrimidine (B1678525) precursors.
Cyclocondensation Reactions in Pyrimido[5,4-b]researchgate.netacs.orgoxazine Synthesis
A cornerstone in the synthesis of pyrimido[4,5-b] researchgate.netacs.orgoxazines is the cyclocondensation of 4,5-diaminopyrimidine (B145471) derivatives with α-haloketones or α-haloaldehydes. rsc.org This reaction provides a direct route to the fused heterocyclic system. The process involves the initial reaction of one of the amino groups of the pyrimidine with the carbonyl group of the halo-ketone, followed by an intramolecular nucleophilic attack by the second amino group, displacing the halogen to form the oxazine ring.
Another significant cyclocondensation approach involves the reaction of halogenated pyrimidines with bifunctional reagents. For instance, an efficient route to 7,8-dihydro-6H-pyrimido[5,4-b] researchgate.netacs.orgoxazin-6-ones has been developed by treating 5-bromo-2,4-dichloro-6-methylpyrimidine (B181392) with various amino acids. birjand.ac.ir In this method, the amino acid acts as the bifunctional component, with its amino group displacing one of the chloro substituents and the carboxyl group displacing the other, leading to the formation of the oxazinone ring.
| Precursor 1 | Precursor 2 | Product Type | Reference |
| 4,5-Diaminopyrimidine | α-Haloketone | Pyrimido[4,5-b] researchgate.netacs.orgoxazine | rsc.org |
| 5-Bromo-2,4-dichloro-6-methylpyrimidine | Amino Acid | 7,8-dihydro-6H-pyrimido[5,4-b] researchgate.netacs.orgoxazin-6-one | birjand.ac.ir |
Multi-component Reactions for Pyrimido[5,4-b]researchgate.netacs.orgoxazine Assembly
Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product that incorporates substantial portions of all starting materials. While MCRs are a powerful tool for synthesizing diverse heterocyclic compounds, their specific application for the direct assembly of the 6H-pyrimido[5,4-b] researchgate.netacs.orgoxazine core is not as extensively documented as for other related structures. For analogous systems like pyrimido[4,5-b]quinolines, one-pot multi-component synthesis is a key method, often involving the reaction of an aldehyde, a C-H activated acid, and a 6-aminouracil (B15529) derivative. nih.gov These reactions are notable for their efficiency and for generating the target product in a single step, often without isolating intermediates. nih.gov The development of similar MCR strategies for 6H-pyrimido[5,4-b] researchgate.netacs.orgoxazine represents a potential area for future synthetic exploration.
Advanced Synthetic Strategies for Substituted 6H-Pyrimido[5,4-b]researchgate.netacs.orgoxazine Derivatives
Modern synthetic efforts focus on developing versatile strategies to introduce a wide range of substituents onto the pyrimido[5,4-b] researchgate.netacs.orgoxazine scaffold, enabling the fine-tuning of its chemical and biological properties.
Utilization of Specific Precursors and Building Blocks
The choice of precursors is critical in dictating the final structure and substitution pattern of the target molecule. The synthesis of pyrido[4,3-b] researchgate.netacs.orgoxazines, a related class of compounds, highlights the strategic use of tailored building blocks. nih.gov In one such synthesis, a 5-amino-4-hydroxypyridine derivative serves as the key precursor, which is then reacted with various α-halo ketones to introduce specific substituents onto the newly formed oxazine ring. nih.gov
Similarly, for the pyrimido[5,4-b] researchgate.netacs.orgoxazine system, the primary building blocks are substituted 4,5-diaminopyrimidines. rsc.org The substituents on the initial pyrimidine ring (e.g., alkyl, amino, or chloro groups) are carried through to the final product, providing a direct method for creating a library of derivatives.
| Precursor Type | Function | Example Compound | Reference |
| Diaminopyrimidines | Forms the pyrimidine core of the final product | 4,5-Diaminopyrimidine | rsc.org |
| α-Haloketones | Provides carbon atoms for the oxazine ring and introduces substituents | α-Bromoisopropyl methyl ketone | rsc.org |
| Halogenated Pyrimidines | Highly reactive starting material for nucleophilic substitution | 5-Bromo-2,4-dichloro-6-methylpyrimidine | birjand.ac.ir |
| Amino Acids | Bifunctional building block for forming the oxazinone ring | Alanine, Phenylalanine | birjand.ac.ir |
Nucleophilic Substitution and Addition-Elimination Reactions in Derivative Functionalization
Nucleophilic substitution is a fundamental reaction for the functionalization of heterocyclic systems. In the context of pyrimido[5,4-b] researchgate.netacs.orgoxazine synthesis, this is often employed at the precursor stage. Starting with polychlorinated pyrimidines allows for sequential and selective substitution reactions. For example, the synthesis of 7,8-dihydro-6H-pyrimido[5,4-b] researchgate.netacs.orgoxazin-6-ones utilizes the displacement of chloro groups on a 2,4-dichloropyrimidine (B19661) ring by the amino and carboxylate groups of an amino acid. birjand.ac.ir
For related heterocyclic systems, such as pyrido[4,3-b] researchgate.netacs.orgoxazines, functionalization can also occur on a pre-formed ring system, although modifications often begin with a highly functionalized precursor. The synthesis starting from ethyl (6-amino-4-chloro-5-nitropyridin-2-yl)carbamate involves hydrolysis of the chloro group and reduction of the nitro group to create the necessary amino and hydroxyl functionalities for the subsequent cyclization. nih.gov This highlights how substitution and reduction reactions on the initial aromatic ring are crucial for preparing the molecule for the key ring-forming step.
Efficiency and Yield Optimization in 6H-Pyrimido[5,4-b]researchgate.netacs.orgoxazine Synthesis
Optimizing reaction conditions is key to achieving high efficiency and yield in heterocyclic synthesis. For MCRs used to produce related pyrimido[4,5-b]quinolines, various catalysts have been employed to improve yields and shorten reaction times. nih.gov The use of trityl chloride as a neutral and efficient organocatalyst in chloroform (B151607) under reflux conditions has been shown to produce high yields of the desired products. nih.gov
In the synthesis of 7,8-dihydro-6H-pyrimido[5,4-b] researchgate.netacs.orgoxazin-6-ones, the described route is noted as being "new and efficient," suggesting an improvement over previous methods or a straightforward, high-yielding process. birjand.ac.ir The reaction of 5-amino-4-hydroxypyridine precursors with α-halo ketones to form pyrido[4,3-b] researchgate.netacs.orgoxazines proceeds readily in acetic acid at room temperature, indicating mild conditions that contribute to the efficiency and simplicity of the procedure. nih.gov The selection of appropriate solvents, catalysts, and reaction temperatures is paramount in maximizing the yield and purity of the final 6H-pyrimido[5,4-b] researchgate.netacs.orgoxazine derivatives.
Characterization Techniques for Synthesized 6H-Pyrimido[5,4-b]birjand.ac.irchemicalbook.comoxazine Compounds
The structural elucidation of 6H-Pyrimido[5,4-b] birjand.ac.irchemicalbook.comoxazine derivatives is a critical step following their synthesis. Researchers employ a combination of modern analytical techniques to unequivocally confirm the identity and purity of these compounds. The primary methods utilized are spectroscopic, including Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). Each technique provides unique and complementary information, which, when combined, allows for a comprehensive structural assignment.
Application of Spectroscopic Methods (IR, NMR, Mass Spectrometry) for Structural Confirmation
Spectroscopic analysis is fundamental to the characterization of pyrimido-oxazine derivatives. These techniques allow for the non-destructive analysis of synthesized molecules, providing evidence for the formation of the desired ring system and the presence of specific functional groups.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations at specific frequencies, which correspond to particular bonds. In the characterization of pyrimido[2,1-b] birjand.ac.irrsc.orgoxazine derivatives, for instance, specific peaks in the IR spectrum confirm key structural features. chemrevlett.com The presence of a secondary amine (N-H) group is typically indicated by a stretching vibration in the range of 3365-3435 cm⁻¹. chemrevlett.com Carbonyl (C=O) groups, often present in derivatives, show strong absorption bands between 1687 and 1745 cm⁻¹. chemrevlett.com
Key IR Absorption Frequencies for Pyrimido-oxazine Derivatives chemrevlett.com
| Functional Group | Absorption Range (cm⁻¹) |
|---|---|
| N-H Stretch | 3365 - 3435 |
| C=O Stretch (Ester/Ketone) | 1687 - 1745 |
| C=N/C=C Stretch | 1484 - 1699 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules. Both ¹H (proton) and ¹³C (carbon-13) NMR are used to map the carbon-hydrogen framework of the molecule.
¹H NMR: This technique provides information about the number of different types of protons, their electronic environment, and their proximity to other protons. Chemical shifts (δ) in the ¹H NMR spectrum of pyrimido-oxazine derivatives can indicate the presence of aromatic protons, protons on the oxazine ring, and protons on various substituent groups. chemrevlett.com For example, the N-H proton often appears as a singlet at a downfield chemical shift, typically in the range of δ 10.25-10.45 ppm. chemrevlett.com Protons on the heterocyclic rings and attached alkyl or aryl groups have characteristic chemical shifts and coupling patterns that help to piece together the molecular structure. chemrevlett.comsci-hub.st
¹³C NMR: This method provides information about the different types of carbon atoms in the molecule. The chemical shifts of carbon atoms are sensitive to their hybridization and electronic environment. In pyrimido[2,1-b] birjand.ac.irrsc.orgoxazine derivatives, carbon atoms in carbonyl groups are typically observed at δ 161.5-168.7 ppm, while carbons in aromatic or heterocyclic rings appear in the range of δ 104.5-159.5 ppm. chemrevlett.com
Representative NMR Data for a Pyrimido-oxazine Derivative chemrevlett.com
| Nucleus | Chemical Shift (δ, ppm) |
|---|---|
| ¹H NMR | |
| N-H | 10.25 - 10.45 (s) |
| Aromatic CH | 7.16 - 7.49 (m) |
| CH (Oxazine Ring) | 5.43 - 5.84 (s) |
| OCH₃ | 3.63 - 3.75 (s) |
| CH₃ | 0.94 - 2.40 (s, t, d) |
| ¹³C NMR | |
| C=O | 161.5 - 168.7 |
| Aromatic/Heterocyclic C | 104.5 - 159.5 |
| OCH₃/OCH₂ | 51.6 - 62.8 |
| C(CH₃)₃ | 54.4 - 56.7 |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the synthesized compound and can provide information about its structure through fragmentation patterns. nih.gov In Electron Impact (EI) mass spectrometry, the molecule is ionized, and the resulting molecular ion (M⁺) peak confirms the molecular weight. The fragmentation of the molecular ion gives rise to smaller, charged fragments, and the pattern of these fragments can be used to deduce the structure of the original molecule. For example, in the analysis of certain pyrimido[2,1-b] birjand.ac.irrsc.orgoxazine derivatives, the molecular ion peak (M⁺) is observed, confirming the successful synthesis of the target compound with the expected molecular formula. chemrevlett.com
Table of Mentioned Compounds
| Compound Name |
|---|
| 6H-Pyrimido[5,4-b] birjand.ac.irchemicalbook.comoxazine |
| Diethyl 2-(tert-butylamino)-8-methyl-6-(p-tolyl)-4H,6H-pyrimido[2,1-b] birjand.ac.irrsc.orgoxazine-4,7-dicarboxylate |
Systematic Design and Development of 6h Pyrimido 5,4 B 1 2 Oxazine Analogs
Rational Design Principles for Pyrimido[5,4-B]birjand.ac.irdaneshyari.comoxazine Derivatization
The derivatization of the pyrimido[5,4-b] birjand.ac.irdaneshyari.comoxazine (B8389632) core is guided by established medicinal chemistry strategies aimed at improving potency, selectivity, and pharmacokinetic properties. These principles involve the strategic application of scaffold hopping and conformational restriction to explore new chemical space while retaining or enhancing desired biological activities.
Scaffold hopping is a key strategy in drug design where the core molecular framework of a known active compound is replaced with a structurally different core, with the goal of maintaining or improving biological activity while discovering novel and patentable chemical entities. chimia.ch This approach has been successfully applied to introduce the pyrimido[5,4-b] birjand.ac.irdaneshyari.comoxazine core to optimize compounds targeting G protein-coupled receptor 119 (GPR119), a promising target for type 2 diabetes. nih.gov
| Original Scaffold | Hopped Scaffold | Therapeutic Target | Key Objective |
|---|---|---|---|
| Pyrimidopyrimidine | Pyrimido[5,4-b] birjand.ac.irdaneshyari.comoxazine | GPR119 | Enhance in vivo biological activity nih.gov |
Conformational restriction is a design principle used to increase the potency and selectivity of a ligand by limiting its rotational freedom. acs.org By incorporating rigid structural elements, the molecule is "pre-organized" into a bioactive conformation that fits the target's binding site more precisely, reducing the entropic penalty of binding. acs.org This can lead to a significant improvement in target selectivity. acs.org
This approach was explored in the optimization of pyrimido[5,4-b] birjand.ac.irdaneshyari.comoxazine-based GPR119 agonists. nih.gov Researchers introduced conformationally restricted azabicyclic amines to the core structure to assess the impact on agonistic potency. nih.gov The study found that derivatives incorporating a rigid tropine (B42219) amine ring displayed significantly more potent agonistic activity compared to those with more flexible piperidine (B6355638) amines or other bicyclic amines. nih.gov This highlights how restricting the conformation of substituents on the pyrimido-oxazine core can be a powerful tool for enhancing biological activity. nih.gov
| Substituent on Pyrimido-oxazine Core | Structural Feature | Observed GPR119 Agonist Potency |
|---|---|---|
| Tropine amine | Conformationally restricted (rigid bicyclic) | High (EC50 = 13 nM for compound 10) nih.gov |
| Piperidine amine | Flexible | Lower than tropine derivative nih.gov |
Synthesis of Diverse 6H-Pyrimido[5,4-B]birjand.ac.irdaneshyari.comoxazine Derivatives with Varied Substituents
The synthesis of a diverse library of 6H-pyrimido[5,4-b] birjand.ac.irdaneshyari.comoxazine derivatives relies on flexible synthetic routes that allow for modifications at various positions of the heterocyclic system. Key strategies involve derivatization of the pyrimidine (B1678525) and oxazine rings and the construction of more complex fused polycyclic systems.
The pyrimidine ring serves as a versatile anchor for introducing a wide range of substituents. A common synthetic strategy begins with a poly-substituted pyrimidine, such as a dichloropyrimidine derivative, which can undergo sequential nucleophilic aromatic substitution reactions.
For instance, the synthesis of 4,8-disubstituted dihydropyrimido[5,4-b] birjand.ac.irdaneshyari.comoxazine derivatives starts with 4,6-dichloro-5-methoxypyrimidine. nih.gov One chlorine atom is displaced by an amine, such as 4-amino-3-fluorobenzonitrile, which later forms part of the oxazine ring. The second chlorine atom can then be substituted with various other amines to introduce diversity at the 4-position of the final fused ring system. nih.gov Another approach involves treating 5-bromo-2,4-dichloro-6-methylpyrimidine (B181392) with amino acids to generate pyrimido[4,5-b] birjand.ac.irdaneshyari.comoxazines, demonstrating that positions 2, 4, 5, and 6 can all be functionalized from the starting pyrimidine. birjand.ac.ir
| Starting Pyrimidine | Key Reagents | Position(s) Modified | Resulting Substituents on Final Core |
|---|---|---|---|
| 4,6-dichloro-5-methoxypyrimidine | 4-amino-3-fluorobenzonitrile, various amines | C4, C6 | Varied amine groups at C4; precursor to oxazine ring at C6 nih.gov |
| 5-bromo-2,4-dichloro-6-methylpyrimidine | Amino acids (e.g., alanine, phenylalanine) | C2, C4, C5, C6 | Chloro at C2, methyl at C6, bromo at C5; precursor to oxazine ring at C4 birjand.ac.ir |
Diversity within the oxazine portion of the molecule is typically achieved during the ring-forming cyclization step. The choice of reactants that build the oxazine ring dictates the substitution pattern. For example, the reaction of 5-bromo-2,4-dichloro-6-methylpyrimidine with different amino acids leads to the formation of 7,8-dihydro-6H-pyrimido[5,4-b] birjand.ac.irdaneshyari.comoxazin-6-ones, where the side chain of the amino acid becomes a substituent on the oxazine ring. birjand.ac.ir Similarly, in the synthesis of GPR119 agonists, the nature of the aniline (B41778) derivative (e.g., 4-amino-3-fluorobenzonitrile) used in the initial substitution step determines the substitution at the 8-position of the final dihydropyrimido[5,4-b] birjand.ac.irdaneshyari.comoxazine structure. nih.gov
To further explore chemical space and generate more complex, rigid structures, additional rings can be fused to the pyrimido-oxazine core. This creates polycyclic systems with unique three-dimensional shapes that can lead to novel biological activities. An example of this approach is the development of tricyclic pyrimido-pyrrolo-oxazine scaffolds, which have been investigated as highly selective mTOR kinase inhibitors. acs.org The synthesis of such fused systems often involves multi-step sequences where the pyrimido-oxazine core is first constructed and then subjected to annulation reactions to build the additional rings.
Analogous strategies for creating fused heterocyclic systems, such as pyrimido[4,5-b]quinolines, often employ one-pot multicomponent reactions. nih.govresearchgate.net These methods combine several reactants, such as an aldehyde, dimedone, and an aminopyrimidine, to construct the polycyclic framework in a single step. nih.gov Similar synthetic logic can be applied to the construction of complex systems built upon the pyrimido-oxazine core.
| Fused System Name | Core Scaffold | General Synthetic Strategy |
|---|---|---|
| Pyrimido-pyrrolo-oxazine | Pyrimido-oxazine | Multi-step synthesis involving initial formation of a substituted pyrimidine followed by cyclization and annulation reactions acs.org |
| Pyrimido[4,5-b]quinoline | Pyrimidine | One-pot three-component cyclization of an aldehyde, a β-diketone, and an aminopyrimidine nih.gov |
| Pyrimido[4,5-e]indolizine | Pyrimidine | Hydrolysis and decarboxylation of spiro-substituted derivatives obtained from formyluracils bioorganica.com.ua |
Biological Activity Profiling and Mechanistic Elucidation of 6h Pyrimido 5,4 B 1 2 Oxazine Derivatives
In Vitro Pharmacological Characterization of 6H-Pyrimido[5,4-B]semanticscholar.orgnih.govoxazine Analogs
Assessment of Agonistic Activities against G protein-coupled Receptors (GPCRs) (e.g., GPR119)
Derivatives of 6H-pyrimido[5,4-b] semanticscholar.orgnih.govoxazine (B8389632) have been identified as potent agonists of G protein-coupled receptor 119 (GPR119), a promising target for the treatment of type 2 diabetes mellitus. mdpi.comresearchgate.net A series of novel 4,8-disubstituted dihydropyrimido[5,4-b] semanticscholar.orgnih.govoxazine derivatives were synthesized and evaluated for their ability to activate GPR119. mdpi.comresearchgate.net The agonistic activity was measured using a reporter assay in CHO K1 cells stably expressing the human GPR119 receptor, with results expressed as EC50 values, which represent the concentration of the compound required to elicit a half-maximal response. mdpi.com
Several of the synthesized compounds demonstrated significant agonistic activities. mdpi.com Notably, compounds 10 and 15 exhibited potent EC50 values of 13 nM and 12 nM, respectively, indicating strong binding and activation of the GPR119 receptor. mdpi.comresearchgate.net Further optimization of the N-substitution on the tropine (B42219) ring of compound 10 led to the isopropyl carbamate derivative, compound 15 , which not only had a potent EC50 value but also showed the greatest inherent activity. mdpi.com
| Compound | EC50 (nM) |
|---|---|
| 10 | 13 |
| 15 | 12 |
Evaluation of Enzymatic Inhibitory Activities against Key Biological Targets
The 6H-pyrimido[5,4-b] semanticscholar.orgnih.govoxazine scaffold has also been utilized to develop inhibitors of Acyl CoA:Diacylglycerol Acyltransferase 1 (DGAT1), an enzyme involved in triglyceride synthesis and a potential target for metabolic diseases. wipo.intresearchgate.net A series of 6-phenylpyrimido[4,5-b] semanticscholar.orgnih.govoxazines were discovered and optimized for their DGAT1 inhibitory activity. wipo.int High-throughput screening identified a moderately potent hit that served as the basis for further structure-activity relationship (SAR) studies. nih.gov
These efforts led to the discovery of compounds with significant inhibitory potency. For example, the initial hit, a phenylcyclohexylacetic acid derivative (1 ), showed good DGAT1 inhibitory activity. wipo.int Further optimization to address metabolic liabilities resulted in the discovery of spiroindane 42 , which demonstrated significantly improved DGAT1 inhibition compared to the initial lead. wipo.int Another potent DGAT1 inhibitor from this class is T863 , which has been shown to act on the acyl-CoA binding site of the enzyme. researchgate.net
| Compound | hDGAT1 IC50 (nM) |
|---|---|
| 1 | 14 |
| 42 | 1 |
| T863 | 3 |
A complex derivative of the pyrimido-oxazine family, the benzopyrimido-pyrrolo-oxazine-dione (R)-BPO-27 , has been identified as a potent inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel. This compound inhibits CFTR with low nanomolar potency. Mechanistic studies using patch-clamp techniques revealed that (R)-BPO-27 reduces the channel's open probability by increasing its closed time, without altering the unitary channel conductance. Further investigation showed that this inhibition occurs through competition with ATP at the nucleotide-binding domain of the CFTR protein. At a concentration that inhibited the CFTR chloride current by approximately 50%, (R)-BPO-27 increased the EC50 for ATP activation of CFTR from 0.27 to 1.77 mM.
| Compound | Inhibitory Mechanism | Effect on ATP Activation (EC50) |
|---|---|---|
| (R)-BPO-27 | Competition with ATP, reduced channel open probability | Increased from 0.27 mM to 1.77 mM |
Derivatives of 6,6-dimethyl-4-(phenylamino)-6H-pyrimido[5,4-b] semanticscholar.orgnih.govoxazin-7(8H)-one have been developed as a new class of potent pan-Trk inhibitors, targeting Tropomyosin Receptor Kinases TrkA, TrkB, and TrkC, which are implicated in various cancers. semanticscholar.org These compounds have also shown efficacy against drug-resistant mutants of Trk kinases. semanticscholar.org
A prioritized compound from this series, 11g , demonstrated low nanomolar IC50 values against TrkA, TrkB, and TrkC. semanticscholar.org Importantly, it also retained potent inhibitory activity against various drug-resistant mutants, including those with mutations at G595R and G667C in TrkA, and G623R in TrkC. semanticscholar.org This suggests that these novel inhibitors could be effective in overcoming acquired resistance to first-generation Trk inhibitors. semanticscholar.org
| Target | IC50 (nM) |
|---|---|
| TrkA | 2.3 |
| TrkB | 1.5 |
| TrkC | 1.2 |
| TrkA G595R | 11.3 |
| TrkA G667C | 10.5 |
| TrkC G623R | 12.7 |
The 6H-pyrimido[5,4-b] semanticscholar.orgnih.govoxazine scaffold has also been explored for its potential to inhibit Ectonucleotide Pyrophosphatase-Phosphodiesterase 1 (ENPP1), an enzyme that plays a role in regulating the innate immune response. A patent application has been filed for novel 6H-pyrimido[5,4-b] semanticscholar.orgnih.govoxazine-7(8H)-one derivatives that are reported to have high efficacy in inhibiting ENPP1 activity. This inhibition is proposed as a mechanism to activate the STING (Stimulator of Interferon Genes) pathway, which could be beneficial in the treatment of cancer. While this indicates that the 6H-pyrimido[5,4-b] semanticscholar.orgnih.govoxazine core is a viable scaffold for developing ENPP1 inhibitors, specific inhibitory concentrations (IC50 values) for individual compounds are not yet publicly available in peer-reviewed literature.
Inhibition of Mechanistic Target of Rapamycin (mTOR) Kinase
The mechanistic target of rapamycin (mTOR) is a serine/threonine kinase that plays a central role in regulating cell growth, proliferation, and metabolism. It is a key component of the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in various diseases, including cancer and neurological disorders wikipedia.orgnih.gov. Derivatives of the tricyclic pyrimido-pyrrolo-oxazine scaffold have been identified as highly selective and potent mTOR kinase inhibitors nih.govacs.org.
Structure-activity relationship (SAR) studies have been crucial in optimizing the potency and selectivity of these compounds. An extensive SAR study identified compound 12b (a pyrazine derivative) as a potent inhibitor of mTOR kinase with a Ki of 8.0 nM and a 212-fold selectivity over the related PI3Kα kinase nih.gov. Further research focusing on achieving brain permeability led to the development of second-generation inhibitors. Compound 11 , a trifluoromethyl-substituted pyridine derivative, demonstrated high selectivity for mTOR over PI3Kα (over 600-fold) and showed potential for crossing the blood-brain barrier, a significant advancement for treating central nervous system disorders nih.gov.
The stereochemistry and nature of substitutions on the morpholine ring attached to the scaffold also significantly influence activity. For instance, the presence of an (R)-3-methylmorpholine group on an (R)-configured tricyclic scaffold (compound 7b ) yielded high selectivity for mTOR over PI3Kα (165-fold) and demonstrated good cellular activity, inhibiting the phosphorylation of downstream targets PKB/Akt and S6 ribosomal protein acs.org.
Table 1: Inhibitory Activity of Selected Pyrimido-pyrrolo-oxazine Derivatives
| Compound | mTOR Kᵢ (nM) | PI3Kα Kᵢ (nM) | Selectivity (PI3Kα/mTOR) | Reference |
|---|---|---|---|---|
| 12b | 8.0 | 1700 | 212 | nih.gov |
| 11 | 5.1 | >3000 | >600 | nih.gov |
| 7b | 19 | 3100 | 165 | acs.org |
| 6b | 9.1 | 390 | 43 | acs.org |
Molecular Mechanisms of Action of 6H-Pyrimido[5,4-b]nih.govqiagen.comoxazine Derivatives
Understanding the molecular mechanisms through which these compounds exert their inhibitory effects is critical for their development as therapeutic agents.
Research has demonstrated that pyrimido-pyrrolo-oxazine derivatives function as ATP-competitive mTOR kinase inhibitors, also known as TORKi nih.govacs.orgacs.org. This mechanism involves the inhibitor binding to the ATP-binding pocket of the mTOR kinase domain. By occupying this site, the inhibitor physically blocks the binding of the endogenous ligand, adenosine triphosphate (ATP). Since ATP is the phosphate donor for the kinase's phosphorylation activity, its exclusion prevents the transfer of a phosphate group to downstream target proteins, thereby inhibiting the entire signaling cascade. The development of these compounds through a conformational restriction strategy has been instrumental in creating highly selective and potent ATP-competitive inhibitors acs.org.
The competitive inhibition of ATP binding directly modulates the enzymatic function of mTOR. The efficacy of this modulation is quantified by key enzyme kinetic parameters such as the inhibition constant (Kᵢ) and the half-maximal inhibitory concentration (IC₅₀). A low nanomolar Kᵢ value, as seen with compounds like 11 (Kᵢ = 5.1 nM) and 12b (Kᵢ = 8.0 nM), indicates a high affinity of the inhibitor for the enzyme, signifying that only a small concentration of the compound is needed to significantly inhibit the enzyme's activity nih.gov.
The modulatory effect extends to the cellular level. The inhibition of mTOR kinase activity by these compounds leads to a decrease in the phosphorylation of its downstream substrates. Studies have measured the cellular potency of these derivatives by assessing the phosphorylation status of proteins like S6 ribosomal protein (a target of the mTORC1 complex) and PKB/Akt (a measure of mTORC2 activity). For example, compound 7b showed an IC₅₀ of 61 nM for inhibiting S6 phosphorylation and 133 nM for PKB/Akt phosphorylation, confirming its ability to modulate mTOR's enzymatic function within intact cells acs.org.
The targeted inhibition of mTOR kinase by pyrimido-pyrrolo-oxazine derivatives has profound effects on the broader cellular signaling network, primarily the PI3K/mTOR pathway.
PI3K/mTOR Signaling: The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that governs cell cycle progression, growth, and survival wikipedia.orgencyclopedia.pub. It is initiated by external signals that activate PI3K, leading to the activation of AKT, which in turn can activate mTOR qiagen.comencyclopedia.pub. The mTOR protein exists in two distinct complexes, mTORC1 and mTORC2 nih.gov. By inhibiting the kinase activity of mTOR, pyrimido-pyrrolo-oxazine derivatives effectively block the signaling output from both complexes. This leads to reduced phosphorylation of downstream effectors such as S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1), which are targets of mTORC1 and are essential for protein synthesis and cell growth ascopubs.org. The inhibition of this pathway is a primary reason for the anti-proliferative effects observed with these compounds ascopubs.org. Compound 11 , for instance, displayed cellular activity with an IC₅₀ for phosphorylated PKB/Akt and phosphorylated S6 of less than 550 nM, directly demonstrating modulation of this pathway nih.gov.
cAMP Level and STING Pathway: Based on a review of the available scientific literature, there is currently no specific information detailing the modulatory effects of 6H-Pyrimido[5,4-b] nih.govqiagen.comoxazine derivatives on cyclic AMP (cAMP) levels or their interaction with the Stimulator of Interferon Genes (STING) pathway.
Table 2: Mentioned Compound Names
| Compound Name/Identifier | Chemical Class |
|---|---|
| 12b | Pyrimido-pyrrolo-oxazine derivative |
| 11 | Pyrimido-pyrrolo-oxazine derivative |
| 7b | Pyrimido-pyrrolo-oxazine derivative |
| 6b | Pyrimido-pyrrolo-oxazine derivative |
| Adenosine triphosphate (ATP) | Endogenous kinase substrate |
| PKB/Akt | Serine/threonine-specific protein kinase |
Computational and Theoretical Studies on 6h Pyrimido 5,4 B 1 2 Oxazine Systems
Quantum Chemical Calculations for Electronic and Structural Parameters
Quantum chemical calculations are employed to determine the fundamental electronic and structural characteristics of a molecule. These methods solve the Schrödinger equation, or its approximations, to provide information on molecular geometry, orbital energies, charge distribution, and other key parameters.
Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of molecules. aps.org It is favored for its balance of accuracy and computational efficiency, making it suitable for analyzing complex heterocyclic compounds. scispace.com In the study of molecules related to the 6H-Pyrimido[5,4-b] nih.govresearchgate.netoxazine (B8389632) scaffold, DFT is frequently used to optimize the molecular geometry, determining the most stable three-dimensional arrangement of atoms. nih.gov For instance, the B3LYP hybrid functional combined with basis sets like 3-21G or 6-311+G(d,p) has been successfully applied to optimize the structures of pyrimidine (B1678525) derivatives and related fused systems. nih.gov These calculations are crucial for confirming the structures of newly synthesized compounds and for understanding their intrinsic stability. nih.gov
The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic properties. aimspress.comnih.gov The HOMO energy (EHOMO) relates to the ability of a molecule to donate electrons, while the LUMO energy (ELUMO) indicates its electron-accepting capability. irjweb.com The energy gap between these two orbitals (ΔE = ELUMO – EHOMO) is a critical parameter that reflects the molecule's kinetic stability and chemical reactivity. nih.govirjweb.com A smaller energy gap suggests that the molecule is more reactive and can be more easily polarized, indicating a higher potential for intramolecular charge transfer. nih.gov
In studies of related pyrimidoquinoline derivatives, DFT calculations have been used to determine these parameters. The distribution of HOMO and LUMO orbitals across the molecular structure reveals the most probable sites for electrophilic and nucleophilic attacks. For example, in certain pyrimidoquinoline derivatives, the HOMO orbitals are found to be spread over the pyrimidinone unit, indicating this region is the primary site of electron donation. nih.gov
Table 1: Representative Quantum Chemical Parameters for Pyrimido-fused Derivatives This table presents data from related pyrimido-fused heterocyclic systems to illustrate the application of DFT calculations.
| Compound Derivative | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|
| Pyrimidoquinoline Derivative 6 | -6.2967 | -1.8096 | 4.4871 |
| Pyrimidoquinoline Derivative 7 | -6.5123 | -2.1345 | 4.3778 |
| Pyrimidoquinoline Derivative 8 | -6.4321 | -1.9876 | 4.4445 |
| Pyrimidoquinoline Derivative 9 | -6.3345 | -2.0123 | 4.3222 |
| Pyrimidoquinoline Derivative 10 | -6.5555 | -2.2345 | 4.3210 |
| Pyrimidoquinoline Derivative 11 | -6.4876 | -2.1111 | 4.3765 |
Data sourced from studies on pyrimidoquinoline derivatives for illustrative purposes. nih.govirjweb.com
Molecular Modeling and Dynamics Simulations for Ligand-Target Interactions
Molecular modeling and simulations are indispensable tools in modern drug discovery and materials science. They allow researchers to visualize and predict how a ligand, such as a derivative of 6H-Pyrimido[5,4-b] nih.govresearchgate.netoxazine, interacts with a biological target, typically a protein or enzyme. nih.gov
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. ekb.egekb.eg This method involves placing the ligand into the active site of the target protein and evaluating the binding affinity, usually expressed as a binding energy or docking score in kcal/mol. nih.gov A more negative score typically indicates a stronger and more favorable binding interaction. Docking studies are crucial for identifying potential biological targets, predicting the binding mode of a compound, and estimating its inhibitory potency. researchgate.net For example, docking studies on pyrimidohexahydroquinoline derivatives against the anti-apoptotic protein Mcl-1 revealed binding energies ranging from -8.97 to -8.90 kcal/mol, which were superior to that of a known co-crystallized ligand (-8.74 kcal/mol), suggesting high binding affinity. nih.gov
Table 2: Illustrative Molecular Docking Results for Pyrimido-fused Derivatives This table shows representative binding affinity data from molecular docking studies of related compounds against a specific protein target to demonstrate the methodology.
| Compound Derivative | Target Protein | Binding Energy (kcal/mol) |
|---|---|---|
| Thiosemicarbazide Derivative | Mcl-1 Enzyme | -8.97 |
| Thiazolidinone Derivative | Mcl-1 Enzyme | -8.90 |
| Co-crystallized Ligand (Reference) | Mcl-1 Enzyme | -8.74 |
Data sourced from a study on pyrimidohexahydroquinoline derivatives for illustrative purposes. nih.gov
While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view. mdpi.com MD simulations calculate the motion of every atom in the system over time, providing detailed information about the conformational changes, flexibility, and stability of the ligand-protein complex. rsc.org These simulations are essential for validating the results of docking studies and for gaining a deeper understanding of the key interactions (such as hydrogen bonds and hydrophobic contacts) that stabilize the complex over a period of time. mdpi.com In studies of related heterocyclic systems, MD simulations have been performed for durations such as 100 or 150 nanoseconds to confirm the stability of the docked poses and to analyze the dynamic behavior of the ligand within the binding site. mdpi.commdpi.com
Structure Activity Relationship Sar Analysis of 6h Pyrimido 5,4 B 1 2 Oxazine Derivatives
Identification of Key Structural Motifs Influencing Biological Potency
SAR studies have identified several key structural motifs that are critical for the biological potency of 6H-pyrimido[5,4-b] medchemexpress.comdundee.ac.ukoxazine (B8389632) derivatives. The core heterocyclic system itself is considered a "privileged scaffold," a framework that can bind to multiple biological targets. Modifications at various positions on this scaffold significantly impact activity.
For instance, in a series of N-phenyl-7,8-dihydro-6H-pyrimido[5,4-b] medchemexpress.comdundee.ac.ukoxazin-4-amine derivatives developed as RET tyrosine kinase inhibitors, the substitution pattern on the N-phenyl ring was found to be a major determinant of potency. medchemexpress.com Similarly, for derivatives targeting GPR119, 4,8-disubstituted dihydropyrimido[5,4-b] medchemexpress.comdundee.ac.ukoxazines showed that the nature of the substituent at these positions was crucial for agonistic activity. nih.govnih.gov
The development of a pharmacophore model, which outlines the essential spatial arrangement of functional groups required for activity, is a key aspect of identifying these motifs. Such models typically highlight the importance of hydrogen bond donors and acceptors, aromatic regions, and hydrophobic features for effective interaction with the target protein.
Elucidation of Structural Determinants for Target Selectivity
Achieving target selectivity is a primary challenge in drug design to minimize off-target effects. For 6H-pyrimido[5,4-b] medchemexpress.comdundee.ac.ukoxazine derivatives, specific structural modifications have been shown to control selectivity. For example, in the development of kinase inhibitors, subtle changes to the scaffold can shift the selectivity profile between different kinases or even between kinases and other protein families like bromodomains. dundee.ac.ukexeter.ac.uk
In the case of pan-Trk inhibitors based on a 6,6-dimethyl-4-(phenylamino)-6H-pyrimido[5,4-b] medchemexpress.comdundee.ac.ukoxazin-7(8H)-one scaffold, specific substitutions led to a compound with good kinase selectivity. nih.gov This indicates that while the core structure provides the basic framework for binding, the peripheral chemical groups are instrumental in fine-tuning the interactions to favor a specific target. The orientation and nature of substituents can exploit unique features in the binding site of the intended target while avoiding interactions with off-targets.
Iterative Optimization Strategies Based on SAR Data for Enhanced Efficacy
The development of potent 6H-pyrimido[5,4-b] medchemexpress.comdundee.ac.ukoxazine derivatives relies on an iterative process of design, synthesis, and biological testing, guided by SAR data. This cyclical approach allows for the systematic modification of a lead compound to enhance its efficacy.
A common strategy involves "scaffold hopping," where the core structure is modified to explore new chemical space while retaining key binding interactions. researchgate.net For GPR119 agonists, researchers introduced the pyrimido[5,4-b] medchemexpress.comdundee.ac.ukoxazine core and then systematically explored various conformationally restricted azabicyclic amines at a specific position to improve potency. nih.gov This led to the identification of a compound with a tropine (B42219) amine ring that exhibited significantly more potent agonistic activity. nih.gov
Further optimization of this lead by modifying an N-substitution resulted in a compound with improved EC50 values and greater inherent activity. nih.gov This iterative process, where each new piece of SAR data informs the next round of chemical synthesis, is fundamental to enhancing the therapeutic potential of these compounds.
Considerations of Metabolic Stability in Compound Optimization
A crucial aspect of drug development is ensuring that a compound has favorable pharmacokinetic properties, including metabolic stability. A compound that is rapidly metabolized will have a short duration of action and may not achieve therapeutic concentrations in the body.
In the optimization of 6H-pyrimido[5,4-b] medchemexpress.comdundee.ac.ukoxazine derivatives, metabolic stability is a key consideration. Studies on some derivatives have shown a high resistance to transformations by liver microsomes, indicating good metabolic stability. researchgate.net For instance, in a study of five derivatives, the percentages of metabolic stability were all above 97%. researchgate.net While some compounds remained very stable (>99.9%), others underwent slight metabolization to form oxidized derivatives. researchgate.net
When metabolic liabilities are identified, medicinal chemists can introduce structural modifications to block the sites of metabolism. This might involve replacing a metabolically labile hydrogen atom with a fluorine atom or incorporating groups that sterically hinder the approach of metabolic enzymes. This process of identifying and addressing metabolic "soft spots" is an integral part of the iterative optimization cycle. unito.it
Future Directions and Emerging Research Avenues for 6h Pyrimido 5,4 B 1 2 Oxazine Compounds
Exploration of Novel Synthetic Pathways and Sustainable Methodologies
The synthesis of 6H-Pyrimido[5,4-B] rasayanjournal.co.inbenthamdirect.comoxazine (B8389632) and its derivatives is poised for significant advancement through the adoption of novel and sustainable chemical manufacturing processes. Traditional synthetic routes often involve harsh reaction conditions, hazardous solvents, and multi-step procedures that can be inefficient and environmentally taxing. The future of synthesizing these valuable compounds lies in the principles of green chemistry.
Researchers are increasingly exploring methodologies that offer higher yields, reduced waste, and simplified workup procedures. rasayanjournal.co.in Key areas of development include:
Microwave-Assisted Synthesis: This technique has been shown to accelerate reaction times, improve yields, and enhance the purity of pyrimidine (B1678525) derivatives. semanticscholar.org The application of microwave irradiation in the synthesis of pyrimidooxazines can lead to more efficient and environmentally friendly processes. researchgate.net
Multicomponent Reactions (MCRs): MCRs are highly efficient processes where three or more reactants combine in a single step to form a complex product, minimizing intermediate isolation steps and solvent usage. nih.gov The development of novel MCRs for the one-pot synthesis of the 6H-Pyrimido[5,4-B] rasayanjournal.co.inbenthamdirect.comoxazine core is a promising area of research. chemrevlett.com
Green Catalysts and Solvents: The use of biodegradable and less toxic catalysts and solvents is a cornerstone of sustainable chemistry. benthamdirect.comingentaconnect.com Research is ongoing to identify and utilize catalysts such as cellulose (B213188) sulfuric acid and ionic liquids, which can be easily recovered and reused, for the synthesis of pyrimidine-based heterocycles. researchgate.net The use of aqueous media for these syntheses is also being explored. chemrevlett.com
Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control. The application of flow chemistry to the synthesis of 6H-Pyrimido[5,4-B] rasayanjournal.co.inbenthamdirect.comoxazine derivatives could enable more efficient and reproducible production.
These sustainable approaches not only align with the growing demand for environmentally responsible chemical synthesis but also offer economic benefits through increased efficiency and reduced waste management costs. rasayanjournal.co.in
Expansion of Biological Target Identification and Mechanistic Studies
While derivatives of 6H-Pyrimido[5,4-B] rasayanjournal.co.inbenthamdirect.comoxazine have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, a significant opportunity lies in the identification of novel biological targets and a deeper understanding of their mechanisms of action. globalresearchonline.net
Future research will likely focus on:
Kinase Inhibition: Many pyrimidine-based compounds are known to be potent kinase inhibitors. Systematic screening of 6H-Pyrimido[5,4-B] rasayanjournal.co.inbenthamdirect.comoxazine libraries against a wide panel of kinases could uncover novel inhibitors for various cancers and inflammatory diseases. For instance, derivatives have been investigated as inhibitors of the RET tyrosine kinase, which is implicated in medullary thyroid cancer. medchemexpress.com
G-Protein Coupled Receptors (GPCRs): The discovery of pyrimido[5,4-b] rasayanjournal.co.inbenthamdirect.comoxazine derivatives as potent GPR119 agonists for the potential treatment of type 2 diabetes highlights the potential of this scaffold to interact with GPCRs. nih.govnih.gov Future studies could explore other GPCRs as targets for neurological, metabolic, and inflammatory disorders.
Toll-Like Receptors (TLRs): Pyrimido[5,4-b]indoles, structurally related to the core compound, have been identified as selective TLR4 ligands, suggesting that the broader pyrimido[5,4-b] rasayanjournal.co.inbenthamdirect.comoxazine class could modulate immune responses through TLRs. nih.gov
Enzyme Inhibition: Beyond kinases, these compounds may inhibit other crucial enzymes involved in disease pathogenesis. For example, some pyrimidine derivatives have shown potential as inhibitors of fatty acid amide hydrolase (FAAH), an enzyme involved in pain and inflammation. researchgate.net
Mechanistic Elucidation: A thorough understanding of how these compounds interact with their biological targets at a molecular level is crucial for rational drug design. Techniques such as X-ray crystallography, cryo-electron microscopy, and advanced spectroscopic methods will be instrumental in elucidating the binding modes and mechanisms of action of these compounds.
The identification of novel targets and a clear understanding of their mechanisms will be pivotal in expanding the therapeutic applications of the 6H-Pyrimido[5,4-B] rasayanjournal.co.inbenthamdirect.comoxazine scaffold.
Integration of Advanced Computational Techniques in Chemical Design and Discovery
The integration of advanced computational techniques is set to revolutionize the design and discovery of novel 6H-Pyrimido[5,4-B] rasayanjournal.co.inbenthamdirect.comoxazine derivatives. In silico methods can significantly accelerate the drug discovery process by predicting the biological activity and pharmacokinetic properties of compounds before their synthesis, thereby saving time and resources. nih.gov
Key computational approaches that will shape future research include:
Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR studies can be employed to develop predictive models that correlate the structural features of 6H-Pyrimido[5,4-B] rasayanjournal.co.inbenthamdirect.comoxazine derivatives with their biological activities. bibliomed.org These models can then be used to design new compounds with enhanced potency.
Molecular Docking: This technique allows for the prediction of the binding orientation of a ligand within the active site of a target protein. nih.gov Molecular docking studies can help in understanding the key interactions between 6H-Pyrimido[5,4-B] rasayanjournal.co.inbenthamdirect.comoxazine derivatives and their biological targets, guiding the design of more potent and selective inhibitors. researchgate.net
Virtual Screening: Large compound libraries can be virtually screened against a specific biological target to identify potential hits. bibliomed.org This approach can significantly narrow down the number of compounds that need to be synthesized and tested experimentally.
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the ligand-target complex over time, offering a more detailed understanding of the binding mechanism and the stability of the interaction. nih.gov
ADME-T Prediction: Computational models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-T) properties of new chemical entities. nih.gov This allows for the early identification of compounds with unfavorable pharmacokinetic profiles, reducing the attrition rate in later stages of drug development.
By leveraging these computational tools, researchers can adopt a more rational and targeted approach to the design of 6H-Pyrimido[5,4-B] rasayanjournal.co.inbenthamdirect.comoxazine-based therapeutics.
Development of Novel Derivatives with Tailored Biological Profiles
Building on the insights gained from synthetic advancements, biological target identification, and computational modeling, the development of novel 6H-Pyrimido[5,4-B] rasayanjournal.co.inbenthamdirect.comoxazine derivatives with precisely tailored biological profiles represents the ultimate goal. This involves the strategic modification of the core scaffold to optimize potency, selectivity, and pharmacokinetic properties for specific therapeutic applications.
Future efforts in this area will concentrate on:
Structure-Activity Relationship (SAR) Studies: Systematic SAR studies are essential to understand how different substituents on the pyrimidooxazine ring influence biological activity. mdpi.com This knowledge is critical for the rational design of new analogues with improved properties. medchemexpress.comnih.gov
Scaffold Hopping and Bioisosteric Replacement: The core 6H-Pyrimido[5,4-B] rasayanjournal.co.inbenthamdirect.comoxazine scaffold can be modified through scaffold hopping to create novel chemical entities with potentially different biological activities or improved drug-like properties. Bioisosteric replacement of functional groups can also be employed to fine-tune the physicochemical and biological characteristics of the compounds.
Fragment-Based Drug Discovery (FBDD): FBDD can be utilized to identify small molecular fragments that bind to the target of interest. These fragments can then be grown or linked together to generate potent and selective lead compounds based on the 6H-Pyrimido[5,4-B] rasayanjournal.co.inbenthamdirect.comoxazine scaffold.
Design of Multi-Target Ligands: For complex diseases such as cancer, compounds that can modulate multiple targets simultaneously may offer therapeutic advantages. The versatility of the 6H-Pyrimido[5,4-B] rasayanjournal.co.inbenthamdirect.comoxazine scaffold makes it an attractive starting point for the design of multi-target agents. nih.gov
The iterative process of design, synthesis, and biological evaluation, guided by a deep understanding of SAR and computational insights, will be key to unlocking the full therapeutic potential of this promising class of compounds.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 6H-Pyrimido[5,4-B][1,4]oxazine derivatives, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis often involves cyclization reactions or multicomponent strategies. For example, TBHP-mediated oxidative coupling of N-uracil amidines can generate pyrimido-oxazine scaffolds under mild conditions . Alternatively, amidine hydrochlorides reacted with triethylamine in THF or POCl3 under reflux yield substituted derivatives, with purity confirmed via LC-MS and NMR . Optimizing solvent (e.g., dioxane vs. THF) and temperature (reflux vs. r.t.) is critical to minimize side products and improve yields.
Q. How can researchers validate the structural integrity of this compound compounds post-synthesis?
- Methodological Answer : Characterization typically combines elemental analysis, H/C NMR, and LC-MS. For example, oxazolo-pyrimidines synthesized via sulfonyl chloride reactions were confirmed by H NMR shifts at δ 7.2–8.5 ppm (aromatic protons) and LC-MS fragmentation patterns . X-ray crystallography or computational modeling (e.g., DFT) may further resolve ambiguities in regiochemistry.
Q. What are the key structural features of this compound that influence reactivity?
- Methodological Answer : The fused pyrimidine-oxazine ring system introduces electron-deficient regions, making the compound susceptible to nucleophilic attack at the C2 and C5 positions. Substituents like bromo or chloro groups (e.g., 7-bromo derivatives) enhance electrophilicity, as seen in CAS RN 34950-82-8 . Hydrogen bonding at the oxazine oxygen also affects solubility and intermolecular interactions .
Advanced Research Questions
Q. How can researchers address low yields in the synthesis of this compound derivatives with electron-withdrawing substituents?
- Methodological Answer : Electron-withdrawing groups (e.g., p-acetyl) can reduce yields due to steric hindrance or competing polymerization. Strategies include using bulky bases (e.g., DIPEA) to deprotonate intermediates or switching to polar aprotic solvents (DMF, DMSO) to stabilize transition states. Evidence from morpholine syntheses shows that yields improve with careful stoichiometric control of reagents like triethylamine .
Q. What computational tools are effective in predicting the bioactivity of this compound derivatives?
- Methodological Answer : Molecular docking (AutoDock, Glide) and MD simulations can model interactions with targets like GPR119 or PI3Kα. For instance, pyrimido-oxazine derivatives designed as GPR119 agonists showed enhanced binding affinity (ΔG ≈ -9.2 kcal/mol) when hydrophobic substituents align with the receptor’s allosteric pocket . QSAR models using descriptors like logP and PSA further prioritize candidates for synthesis.
Q. How do substituents on the pyrimidine ring affect the compound’s pharmacokinetic properties?
- Methodological Answer : Methyl or fluoro groups at the C6 position improve metabolic stability by reducing CYP450-mediated oxidation. For example, fluorinated analogs of 7H-pyrido-benzoxazines exhibited longer half-lives (t½ > 6 h) in hepatic microsomes . Computational ADMET profiling (e.g., SwissADME) can predict bioavailability and blood-brain barrier permeability.
Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?
- Methodological Answer : Discrepancies often arise from assay variability (e.g., cell lines, IC50 protocols). Standardizing assays (e.g., uniform ATP concentrations in kinase inhibition studies) and validating via orthogonal methods (SPR, ITC) are critical. For example, pyrimido-thiazines showed conflicting antibacterial activity in different studies, resolved by repeating tests under CLSI guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
